molecular formula C14H20N4O2 B13991409 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione CAS No. 7465-36-3

9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B13991409
CAS No.: 7465-36-3
M. Wt: 276.33 g/mol
InChI Key: IGYQOYFHMQPQCQ-UHFFFAOYSA-N
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Description

9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by a cyclohexylmethyl group attached to the ninth position of the purine ring, with two methyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with cyclohexylmethyl halide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the purine ring, potentially leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

  • Hydroxylated derivatives from oxidation.
  • Dihydropurine derivatives from reduction.
  • Substituted cyclohexylmethyl derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of various chemical modifications.

Biology: In biological research, 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione is studied for its potential as an enzyme inhibitor. It can interact with purine-binding proteins, making it a valuable tool in enzymology studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting purine-related pathways. Its ability to inhibit specific enzymes makes it a candidate for anticancer and antiviral therapies.

Industry: In the pharmaceutical industry, the compound is used in the development of new therapeutic agents. Its synthesis and modification are of interest for creating novel drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione involves its interaction with purine-binding proteins and enzymes. The compound can inhibit the activity of enzymes such as xanthine oxidase by binding to their active sites. This inhibition can disrupt purine metabolism, leading to therapeutic effects in conditions like gout and hyperuricemia.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar structure but with an additional methyl group at the seventh position.

    Theophylline (1,3-dimethylxanthine): Lacks the cyclohexylmethyl group, used as a bronchodilator.

    Theobromine (3,7-dimethylxanthine): Similar structure but with methyl groups at the third and seventh positions.

Uniqueness: 9-(Cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physicochemical properties. This structural feature enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in drug development.

Properties

CAS No.

7465-36-3

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

9-(cyclohexylmethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H20N4O2/c1-16-12-11(13(19)17(2)14(16)20)15-9-18(12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3

InChI Key

IGYQOYFHMQPQCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3CCCCC3

Origin of Product

United States

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